4-(4-(2-fluorophenyl)piperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Beschreibung
4-(4-(2-Fluorophenyl)piperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a thienopyrimidine derivative characterized by a fused cyclopenta-thienopyrimidine core substituted with a 2-methyl group and a 4-(2-fluorophenyl)piperazine moiety. Thienopyrimidines are known for their structural similarity to purines, enabling interactions with biological targets such as kinases and receptors. This compound’s design likely aims to optimize binding affinity and selectivity for therapeutic targets, particularly in oncology or CNS disorders, given the prevalence of piperazine and fluorophenyl groups in drug discovery .
Eigenschaften
IUPAC Name |
12-[4-(2-fluorophenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4S/c1-13-22-19(18-14-5-4-8-17(14)26-20(18)23-13)25-11-9-24(10-12-25)16-7-3-2-6-15(16)21/h2-3,6-7H,4-5,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQQXHNUXUTIEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCC3)SC2=N1)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-(4-(2-fluorophenyl)piperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a novel chemical entity that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and structure-activity relationships.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C18H20FN3S
- Molecular Weight : 321.43 g/mol
The compound exhibits significant interaction with various biological targets. Notably, it has been studied for its inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. The presence of the piperazine moiety is crucial for its binding affinity and selectivity towards MAO isoforms.
2. Inhibitory Potency
Research indicates that derivatives containing the 2-fluorophenyl piperazine moiety demonstrate potent inhibitory activity against MAO-B:
- IC50 Values :
These values suggest that modifications to the piperazine structure can enhance selectivity and potency against specific MAO isoforms.
3. Selectivity
The compound shows a preference for MAO-B over MAO-A, which is advantageous for therapeutic applications in neurodegenerative diseases such as Alzheimer's. The selectivity index (SI) for T6 was reported as 120.8, indicating a strong preference for MAO-B inhibition .
4. Cytotoxicity Studies
In vitro studies using L929 fibroblast cells revealed varying degrees of cytotoxicity among related compounds:
- Compound T6 exhibited no significant cytotoxic effects at doses up to 100 µM.
- In contrast, compound T3 caused complete cell death at higher concentrations (50 and 100 µM) .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperazine and thieno-pyrimidine scaffolds significantly influence biological activity:
- Substituents on the Piperazine Ring :
- Substitutions at the meta position enhance MAO-B inhibition compared to para substitutions.
| Compound | Substituent | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| T6 | -Br (meta) | 0.013 | 120.8 |
| T3 | -Cl (para) | 0.039 | 107.4 |
Case Studies
A notable study evaluated a series of analogues derived from the original compound to assess their efficacy against equilibrative nucleoside transporters (ENTs), focusing on ENT2 selectivity:
Vergleich Mit ähnlichen Verbindungen
Cyclopenta vs. Cyclohepta Rings
- Target Compound: Features a 6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine core, providing a 5-membered fused ring system.
- Analog (4a from ): Contains a 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine core, which introduces a 7-membered ring. Impact: Larger rings (e.g., cyclohepta) may enhance conformational flexibility but reduce metabolic stability compared to cyclopenta derivatives .
Substituent Variations
*Calculated based on molecular formulas.
Pharmacological Activity
- The 2-fluorophenyl-piperazine group in the target compound may enhance blood-brain barrier penetration compared to sulfonamide derivatives . Thienopyrimidines with amino-thiazolyl or oxazolyl substituents (e.g., 17a/b from ) show moderate antitumor activity, but the 2-methyl and fluorophenyl groups in the target compound may improve solubility and target affinity .
Antibacterial Activity :
Key Research Findings and Limitations
- Advantages of Target Compound: The 2-fluorophenyl group may reduce oxidative metabolism, enhancing pharmacokinetic stability compared to non-fluorinated analogs . The cyclopenta ring balances rigidity and bioavailability better than larger cyclohepta systems .
- Limitations: No direct biological data for the target compound are available in the provided evidence. Comparisons rely on structural analogs. Piperazine-containing thienopyrimidines (e.g., ) may exhibit off-target effects on serotonin or dopamine receptors due to the piperazine moiety’s promiscuity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
